1-Methylcyclopropane-1-carboxylic acid
Overview
Description
1-Methylcyclopropanecarboxylic acid is an organic compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with a methyl group and a carboxylic acid group
Mechanism of Action
Target of Action
1-Methylcyclopropane-1-carboxylic acid (1-MCP) is a small carboxylic acid (SCA) that has been used in structure-activity studies . It has been identified as a selective orthosteric ligand for both the free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) . These receptors play a crucial role in various physiological processes, including the regulation of glucose and lipid metabolism, inflammation, and gut motility .
Mode of Action
It is known to interact with its targets (ffa2 and ffa3) and cause changes in their activity . This interaction can lead to alterations in the signaling pathways associated with these receptors, potentially influencing various physiological processes .
Biochemical Pathways
These include the regulation of glucose and lipid metabolism, inflammation, and gut motility . Therefore, it is plausible that 1-MCP, through its interaction with FFA2 and FFA3, could influence these pathways.
Pharmacokinetics
Its physical properties such as its boiling point (183-185 °c) and melting point (30-32 °c) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 1-MCP’s action are likely to be diverse, given its potential influence on various physiological processes through its interaction with FFA2 and FFA3 . .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 1-Methylcyclopropane-1-carboxylic acid has been found to interact with free fatty acid receptors FFA2 and FFA3 . The nature of these interactions is orthosteric, meaning that the compound binds to the active site of these receptors, potentially influencing their activity .
Cellular Effects
Its role as a ligand for FFA2 and FFA3 suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its interactions with FFA2 and FFA3 . By binding to these receptors, it may influence their activity, leading to changes in downstream signaling pathways, enzyme activity, and gene expression .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-defined. Its interactions with FFA2 and FFA3 suggest it may play a role in fatty acid metabolism
Preparation Methods
1-Methylcyclopropanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropane with carbon dioxide in the presence of a catalyst to form cyclopropanecarboxylic acid, which is then methylated to yield 1-methylcyclopropanecarboxylic acid . Industrial production methods may involve similar processes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Methylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylcyclopropanecarboxylic acid has several applications in scientific research:
Biology: The compound is studied for its interactions with biological molecules and potential effects on biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand for specific receptors.
Comparison with Similar Compounds
1-Methylcyclopropanecarboxylic acid can be compared with other cyclopropane derivatives such as:
Cyclopropanecarboxylic acid: Lacks the methyl group, resulting in different reactivity and applications.
2-Methylcyclopropanecarboxylic acid: The methyl group is positioned differently, affecting its chemical properties and uses.
Cyclopentanecarboxylic acid: Contains a larger ring structure, leading to distinct chemical behavior and applications.
Properties
IUPAC Name |
1-methylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZKLZKLNKQFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219201 | |
Record name | 1-Methylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6914-76-7 | |
Record name | 1-Methylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6914-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylcyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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